[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate
Description
The compound [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate features a hybrid structure combining a carbamoyl group attached to a 3,5-dimethoxyphenyl moiety and a 3-fluorophenylacetate ester (Figure 1). Its synthesis likely involves multi-step reactions, such as coupling aromatic aldehydes or ketones with activated esters, followed by carbamoylation.
The structural motifs—3,5-dimethoxyphenyl and 3-fluorophenyl groups—impart unique physicochemical and biological properties.
Properties
Molecular Formula |
C18H18FNO5 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C18H18FNO5/c1-23-15-8-14(9-16(10-15)24-2)20-17(21)11-25-18(22)7-12-4-3-5-13(19)6-12/h3-6,8-10H,7,11H2,1-2H3,(H,20,21) |
InChI Key |
TXMVFKXNVODOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Carbamate Intermediate: The reaction between 3,5-dimethoxyaniline and phosgene or a phosgene equivalent to form the corresponding carbamate.
Esterification: The carbamate intermediate is then reacted with 2-(3-fluorophenyl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance safety when handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
Physicochemical Properties
Table 3: Calculated Properties*
| Property | Target Compound | 10a | PD173074 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~388.35 | 498.2 | ~580.6 |
| LogP (Estimated) | ~2.8 | ~3.5 | ~4.1 |
| Hydrogen Bond Donors | 1 (carbamoyl NH) | 2 (urea NH) | 2 (urea NH) |
Key Trends :
- The target compound’s lower molecular weight and logP compared to PD173074 suggest improved solubility, advantageous for bioavailability.
- Fewer hydrogen bond donors may reduce off-target interactions compared to urea-containing analogs.
Biological Activity
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate is an organic compound characterized by its complex structure, which includes both aromatic and ester functional groups. Its molecular formula is CHFNO, and it has a molecular weight of 347.3 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate typically involves several steps:
- Formation of Carbamate Intermediate : The reaction between 3,5-dimethoxyaniline and phosgene or a phosgene equivalent to form the corresponding carbamate.
- Esterification : The carbamate intermediate is reacted with 2-(3-fluorophenyl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate. For instance, derivatives with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines:
- Inhibition Rates : In studies involving various cancer types, compounds with similar structures exhibited inhibition rates exceeding 80% against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .
- IC Values : Some derivatives demonstrated sub-micromolar IC values, indicating potent activity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
The mechanism of action for [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate may involve interaction with specific molecular targets, such as enzymes or receptors. This compound could modulate enzyme activity or receptor signaling pathways, contributing to its biological effects. While specific targets for this compound are still under investigation, similar compounds have been shown to inhibit key enzymes involved in cancer progression .
Case Studies
-
Study on Antiproliferative Activity : A recent study evaluated a series of oxadiazole derivatives related to [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate for their anticancer properties. The results indicated that certain derivatives exhibited high potency against multiple cancer cell lines, with IC values significantly lower than standard chemotherapeutic agents .
Cell Line % Inhibition IC (µM) T-47D (Breast) 90.47% 0.67 SR (Leukemia) 81.58% 0.80 SK-MEL-5 (Melanoma) 84.32% 0.87 - Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate and its analogs to various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes involved in tumor growth and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
